8-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride
CAS No.: 1803592-58-6
Cat. No.: VC2609790
Molecular Formula: C9H20Cl2N2O
Molecular Weight: 243.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803592-58-6 |
|---|---|
| Molecular Formula | C9H20Cl2N2O |
| Molecular Weight | 243.17 g/mol |
| IUPAC Name | 8-(2-aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol;dihydrochloride |
| Standard InChI | InChI=1S/C9H18N2O.2ClH/c10-3-4-11-7-1-2-8(11)6-9(12)5-7;;/h7-9,12H,1-6,10H2;2*1H |
| Standard InChI Key | JDWQDHBGDOSJED-UHFFFAOYSA-N |
| SMILES | C1CC2CC(CC1N2CCN)O.Cl.Cl |
| Canonical SMILES | C1CC2CC(CC1N2CCN)O.Cl.Cl |
Introduction
Chemical Structure and Properties
Structural Characteristics
8-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride belongs to the azabicyclo compound family. The core structure consists of a bicyclic framework with a nitrogen atom at the 8-position, an aminoethyl side chain attached to this nitrogen, and a hydroxyl group at the 3-position. The compound exists as a dihydrochloride salt, which enhances its stability and potentially improves its solubility profile for laboratory applications.
Physical and Chemical Properties
The compound possesses specific physicochemical characteristics that are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 1803592-58-6 |
| Molecular Formula | C9H20Cl2N2O |
| Molecular Weight | 243.17 g/mol |
| IUPAC Name | 8-(2-aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol;dihydrochloride |
| Standard InChI | InChI=1S/C9H18N2O/c10-3-4-11-7-1-2-8(11)6-9(12)5-7/h7-9,12H,1-6,10H2 |
| Standard InChIKey | IBLJPEZTIBZZFX-UHFFFAOYSA-N |
| SMILES | C1CC2CC(CC1N2CCN)O.Cl.Cl |
| PubChem Compound ID | 86811606 |
The free base form of this compound (without the hydrochloride counterions) has a molecular formula of C9H18N2O and a molecular weight of 170.25 g/mol .
Synthesis and Preparation Methods
General Synthetic Approaches
The synthesis of 8-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride typically involves several key reaction steps. While specific synthetic routes for this exact compound are proprietary, the general approach for related azabicyclo compounds often begins with readily available precursors such as 6-oxabicyclo[3.2.1]oct-3-en-7-one.
Key Synthetic Steps
The synthesis typically incorporates:
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Formation of the azabicyclic core structure
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Introduction of the aminoethyl side chain at the 8-position
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Reduction steps using reagents such as lithium aluminum hydride to form the hydroxyl group at the 3-position
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Conversion to the dihydrochloride salt for stabilization
For large-scale production, optimization of reaction conditions and selection of cost-effective reagents are crucial considerations in manufacturing processes.
Biological Activities and Applications
Mechanism of Action
8-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride is recognized for its potential in medicinal applications, particularly in enzyme inhibition and receptor binding studies. Its unique structure allows it to interact with specific molecular targets in biological systems, which underlies its utility in pharmaceutical development.
Comparison with Related Compounds
The biological profile of this compound can be better understood by comparing it with structurally related compounds:
The addition of the aminoethyl side chain to the azabicyclo core potentially modifies the pharmacological profile compared to simpler derivatives like nortropine or tropine.
Research Applications
Pharmaceutical Development
The compound's structural features make it particularly interesting for pharmaceutical research. Related compounds in the azabicyclo family have been investigated as:
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Monoamine reuptake inhibitors, suggesting potential applications in the treatment of mood disorders
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NOP receptor agonists (previously ORL-1 receptor agonists), with potential utility in managing pain, anxiety, and cough
8-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride's unique modification with an aminoethyl side chain may potentially confer novel receptor selectivity or improved binding profiles compared to related structures.
Structure-Activity Relationship Studies
The compound serves as a valuable tool in structure-activity relationship (SAR) studies, helping researchers understand how specific structural modifications affect biological activity. The presence of both the aminoethyl side chain and the hydroxyl group creates multiple points for potential hydrogen bonding and other molecular interactions.
Analytical Characterization
Spectroscopic Properties
While specific spectral data for 8-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride is limited in the research literature, related compounds in this structural class are typically characterized using:
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Nuclear Magnetic Resonance (NMR) spectroscopy
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Mass Spectrometry (MS)
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Infrared (IR) spectroscopy
Mass Spectrometry Data
Predicted collision cross-section data for various adducts of the compound's free base form provides valuable information for analytical characterization:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 171.14918 | 137.6 |
| [M+Na]+ | 193.13112 | 145.6 |
| [M+NH4]+ | 188.17572 | 146.2 |
| [M+K]+ | 209.10506 | 142.0 |
| [M-H]- | 169.13462 | 137.8 |
| [M+Na-2H]- | 191.11657 | 138.5 |
| [M]+ | 170.14135 | 138.3 |
| [M]- | 170.14245 | 138.3 |
This collision cross-section data is valuable for researchers using ion mobility mass spectrometry for compound identification and analysis .
Comparison with Structural Analogs
Structural Variations
The azabicyclo[3.2.1] scaffold represents an important framework in medicinal chemistry. Several structural analogs have been synthesized and studied, with variations at the 3-position (hydroxyl) and 8-position (nitrogen substituent):
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3-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-OL has the aminoethyl group positioned at the 3-position rather than the 8-position, potentially resulting in different biological activity profiles
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8-Methyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride (Tropine hydrochloride) features a simpler methyl substituent at the 8-position and has been more extensively characterized
Pharmacological Significance of Structural Differences
The positioning and nature of substituents on the azabicyclo[3.2.1] scaffold significantly impact receptor binding profiles. The aminoethyl side chain in 8-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride potentially provides additional binding interactions compared to simpler analogs like tropine, which may enhance its affinity or selectivity for certain receptors.
Future Research Directions
Chemical Modifications and Derivatives
Future research may focus on:
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Developing additional derivatives with modified substituents at the aminoethyl group
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Creating prodrug forms with improved pharmacokinetic properties
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Exploring stereochemical variations to optimize receptor binding
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